Cas no 1181575-14-3 ([4-Methyl-5-(pyridin-3-yl)-1,3-thiazol-2-yl]methanamine)
[4-Methyl-5-(pyridin-3-yl)-1,3-thiazol-2-yl]methanamine Chemical and Physical Properties
Names and Identifiers
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- 1181575-14-3
- EN300-691770
- [4-methyl-5-(pyridin-3-yl)-1,3-thiazol-2-yl]methanamine
- [4-Methyl-5-(pyridin-3-yl)-1,3-thiazol-2-yl]methanamine
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- Inchi: 1S/C10H11N3S/c1-7-10(14-9(5-11)13-7)8-3-2-4-12-6-8/h2-4,6H,5,11H2,1H3
- InChI Key: GHSYXBWRPMNWLL-UHFFFAOYSA-N
- SMILES: S1C(CN)=NC(C)=C1C1C=NC=CC=1
Computed Properties
- Exact Mass: 205.06736854g/mol
- Monoisotopic Mass: 205.06736854g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 80Ų
[4-Methyl-5-(pyridin-3-yl)-1,3-thiazol-2-yl]methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-691770-0.05g |
[4-methyl-5-(pyridin-3-yl)-1,3-thiazol-2-yl]methanamine |
1181575-14-3 | 95.0% | 0.05g |
$827.0 | 2025-03-12 | |
| Enamine | EN300-691770-0.1g |
[4-methyl-5-(pyridin-3-yl)-1,3-thiazol-2-yl]methanamine |
1181575-14-3 | 95.0% | 0.1g |
$867.0 | 2025-03-12 | |
| Enamine | EN300-691770-0.25g |
[4-methyl-5-(pyridin-3-yl)-1,3-thiazol-2-yl]methanamine |
1181575-14-3 | 95.0% | 0.25g |
$906.0 | 2025-03-12 | |
| Enamine | EN300-691770-0.5g |
[4-methyl-5-(pyridin-3-yl)-1,3-thiazol-2-yl]methanamine |
1181575-14-3 | 95.0% | 0.5g |
$946.0 | 2025-03-12 | |
| Enamine | EN300-691770-1.0g |
[4-methyl-5-(pyridin-3-yl)-1,3-thiazol-2-yl]methanamine |
1181575-14-3 | 95.0% | 1.0g |
$986.0 | 2025-03-12 | |
| Enamine | EN300-691770-2.5g |
[4-methyl-5-(pyridin-3-yl)-1,3-thiazol-2-yl]methanamine |
1181575-14-3 | 95.0% | 2.5g |
$1931.0 | 2025-03-12 | |
| Enamine | EN300-691770-5.0g |
[4-methyl-5-(pyridin-3-yl)-1,3-thiazol-2-yl]methanamine |
1181575-14-3 | 95.0% | 5.0g |
$2858.0 | 2025-03-12 | |
| Enamine | EN300-691770-10.0g |
[4-methyl-5-(pyridin-3-yl)-1,3-thiazol-2-yl]methanamine |
1181575-14-3 | 95.0% | 10.0g |
$4236.0 | 2025-03-12 |
[4-Methyl-5-(pyridin-3-yl)-1,3-thiazol-2-yl]methanamine Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on [4-Methyl-5-(pyridin-3-yl)-1,3-thiazol-2-yl]methanamine
Introduction to [4-Methyl-5-(pyridin-3-yl)-1,3-thiazol-2-yl]methanamine (CAS No: 1181575-14-3)
[4-Methyl-5-(pyridin-3-yl)-1,3-thiazol-2-yl]methanamine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by its CAS number 1181575-14-3, has garnered attention due to its potential applications in drug development and molecular research. The structural framework of this molecule incorporates a [thiazole] ring system, which is a key pharmacophore in many bioactive agents. The presence of a [methyl] group at the 4-position and a [pyridin-3-yl] substituent at the 5-position enhances its interaction with biological targets, making it a promising candidate for further investigation.
The [thiazole] core is known for its versatility in medicinal chemistry, contributing to the compound's ability to modulate various biological pathways. Recent studies have highlighted the role of thiazole derivatives in the development of antimicrobial and anti-inflammatory agents. The [pyridin-3-yl] moiety further extends the compound's pharmacological potential by providing a hydrogen bond donor/acceptor site, which is crucial for binding to biological receptors. This dual functionality makes [4-Methyl-5-(pyridin-3-yl)-1,3-thiazol-2-yl]methanamine a valuable scaffold for designing novel therapeutic entities.
In the context of modern drug discovery, the synthesis and characterization of this compound have been refined through advanced chemical methodologies. The introduction of the [methyl] group at the 4-position of the [thiazole] ring enhances the compound's lipophilicity, which is often a desirable property for oral bioavailability. Additionally, the [pyridin-3-yl] substituent contributes to water solubility, balancing hydrophobic and hydrophilic interactions. These properties make it an attractive candidate for further pharmacokinetic studies.
Recent research has demonstrated the compound's potential in inhibiting specific enzymes and receptors involved in inflammatory responses. Studies have shown that derivatives of [thiazole] can modulate cytokine production and reduce inflammation in vitro. The [pyridin-3-yl] group's ability to interact with amino acid residues in target proteins suggests that this compound may exhibit selectivity in its binding interactions. This selectivity is crucial for minimizing side effects and improving therapeutic efficacy.
The synthesis of [4-Methyl-5-(pyridin-3-yl)-1,3-thiazol-2-yl]methanamine involves multi-step organic reactions, including condensation reactions and cyclization processes. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. The use of chiral auxiliaries or asymmetric catalysis could further enhance the enantioselectivity of the final product, which is essential for developing enantiopure drugs with optimal biological activity.
Computational chemistry has played a pivotal role in understanding the molecular interactions of this compound. Molecular docking studies have been conducted to predict binding affinities and identify potential binding pockets on target proteins. These studies provide insights into how structural modifications can enhance binding affinity and selectivity. Additionally, quantum mechanical calculations have been used to elucidate the electronic structure and reactivity of the molecule.
The pharmacological profile of [4-Methyl-5-(pyridin-3-yl)-1,3-thiazol-2-yl]methanamine has been explored through both in vitro and in vivo experiments. In cell-based assays, this compound has shown promising activity against various disease models, including cancer cell lines and inflammatory conditions. Animal models have further supported these findings by demonstrating favorable pharmacokinetic properties and reduced toxicity compared to existing therapeutic agents.
The future direction of research on this compound includes exploring its potential as a lead molecule for drug development. Structure-based drug design approaches can be employed to optimize its activity against specific targets. Additionally, formulation studies can be conducted to enhance its delivery and bioavailability. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical applications.
In conclusion, [4-Methyl-5-(pyridin-3-yl)-1,3-thiazol-2-yl]methanamine (CAS No: 1181575-14-3) is a structurally interesting compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it an attractive candidate for further research into drug development and molecular interactions. As our understanding of biological pathways continues to expand, compounds like this will play a crucial role in developing novel therapeutic strategies.
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